Cyclooctanecarboxylic acid
Description
Properties
IUPAC Name |
cyclooctanecarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c10-9(11)8-6-4-2-1-3-5-7-8/h8H,1-7H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URAXDCBRCGSGAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343103 | |
| Record name | Cyclooctanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4103-15-5 | |
| Record name | Cyclooctanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cyclooctanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Bromination and Cyclization with Malononitrile
A patent by CN103232340A outlines a three-step synthesis of 3-oxocyclobutanecarboxylic acid from acetone, bromine, and malononitrile.
- Bromination : Acetone reacts with bromine in ethanol at room temperature for 10–16 hours to form 1,3-dibromoacetone.
- Cyclization : Malononitrile, 1,3-dibromoacetone, sodium iodide, and tetrabutylammonium bromide (TBAB) react in DMF at 60–90°C for 16–24 hours, yielding 3,3-dicyanocyclobutanone.
- Hydrolysis : The nitrile intermediate is hydrolyzed in 1–6M HCl at 70–100°C for 16–24 hours, followed by recrystallization with methyl tert-butyl ether to obtain 3-oxocyclobutanecarboxylic acid (52–68% yield, 99–99.2% purity).
This route avoids highly toxic reagents like osmium tetroxide and improves safety, though the extended reaction times (3–7 days for earlier methods) remain a drawback.
Alternative Hydrolysis of Dicarboxylic Acid Esters
CN101555205B describes the hydrolysis of 5,8-dioxy-spirooctane-2,2-dicarboxylic acid diesters with 20–25% HCl at 100°C for 45–55 hours. The process yields 49–73% of 3-oxo-1-cyclobutanecarboxylic acid after ether extraction and recrystallization. While this method uses readily available starting materials, the prolonged reaction time and moderate yields limit its industrial appeal.
Diastereoselective Synthesis via Meldrum’s Acid Derivatives
A 2021 study reports the diastereoselective reduction of cyclobutylidene Meldrum’s acid using NaBH4 to access cis-1,3-disubstituted cyclobutane carboxylic acids. Optimized conditions (0.01 mmol Pd(OAc)₂, 3 equiv AgOAc, 80°C in toluene) achieve a 97% yield with a diastereomeric ratio of 20:1. Recrystallization in methyl tert-butyl ether enhances purity, addressing challenges with acidic impurities. This method is pivotal for synthesizing stereochemically complex derivatives but requires careful control of catalytic conditions.
Comparative Analysis of Synthetic Routes
Environmental and Industrial Considerations
The CN103232340A method stands out for its use of recyclable solvents (ethanol, DMF, toluene), reducing toxic waste and aligning with green chemistry principles. In contrast, earlier routes relying on osmium tetroxide or propadiene pose significant safety and environmental risks. Industrial adoption favors the thermal decarboxylation and UV cycloaddition methods due to their high yields and simplicity, though photochemical setups require substantial capital investment.
Chemical Reactions Analysis
Cyclooctanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce cyclooctanone or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: this compound can be reduced to cyclooctanol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters. This reaction is commonly used to produce esters for fragrances, flavors, and pharmaceutical precursors.
Decarboxylation: Under strong heating conditions, this compound can undergo decarboxylation, releasing carbon dioxide and forming cyclooctane.
Scientific Research Applications
Organic Synthesis
Cyclooctanecarboxylic acid serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for synthesizing complex molecules. Key applications include:
- Synthesis of Derivatives : It can be converted into various derivatives, including esters and amides, which are essential in pharmaceuticals and agrochemicals.
- Intermediate in Drug Development : this compound is utilized as an intermediate in the synthesis of biologically active compounds, contributing to drug discovery efforts.
Materials Science
The compound has potential applications in materials science due to its unique structural properties:
- Polymer Chemistry : this compound can be used as a monomer for the production of novel polymers with specific properties, such as enhanced thermal stability and mechanical strength.
- Coating Materials : Its derivatives may be employed in formulating coatings that require specific adhesion and durability characteristics.
Medicinal Chemistry
In medicinal chemistry, this compound has been investigated for its therapeutic potential:
- Antiviral Activity : Research indicates that certain derivatives exhibit antiviral properties, particularly against influenza viruses. This makes this compound a candidate for further exploration in antiviral drug development .
- Anti-inflammatory Properties : Some studies suggest that derivatives of this compound may possess anti-inflammatory effects, which could be beneficial in treating various inflammatory conditions.
Case Study 1: Synthesis of Antiviral Agents
A study demonstrated the synthesis of substituted this compound derivatives that effectively inhibit the replication of influenza viruses. These compounds showed promise as potential therapeutic agents against viral infections .
Case Study 2: Polymer Development
Researchers explored the use of this compound as a monomer in creating high-performance polymers. The resulting materials exhibited improved mechanical properties and thermal stability compared to traditional polymers, indicating a significant advancement in material science applications .
Mechanism of Action
As a carboxylic acid, cyclooctanecarboxylic acid can donate a proton (H⁺) in a solution, classifying it as a Bronsted-Lowry acid. This property allows it to participate in acid-base reactions, forming carboxylate anions. The cyclooctane ring structure can influence the compound’s reactivity and stability, making it a valuable tool for studying conformational changes and molecular interactions .
Comparison with Similar Compounds
Cyclooctanecarboxylic acid can be compared to other cycloalkanecarboxylic acids, such as cyclohexanecarboxylic acid and cyclopentanecarboxylic acid:
Cyclohexanecarboxylic Acid:
- Molecular formula: C₇H₁₂O₂
- Features a six-membered cycloalkane ring
- Used in the synthesis of caprolactam, a precursor to nylon-6
Cyclopentanecarboxylic Acid:
- Molecular formula: C₆H₁₀O₂
- Features a five-membered cycloalkane ring
- Used in the synthesis of various pharmaceuticals and agrochemicals
Uniqueness of this compound:
- The eight-membered ring structure provides unique conformational properties and stability.
- It serves as a versatile starting material for the synthesis of various cyclooctane derivatives, which are important scaffolds in medicinal chemistry and materials science.
Biological Activity
Cyclooctanecarboxylic acid (COCA) is a cyclic carboxylic acid with the molecular formula C₈H₁₄O₂. Its unique structure, characterized by an eight-membered ring, provides interesting chemical and biological properties. This article explores the biological activities of COCA, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
This compound is a colorless liquid at room temperature. Its structure allows for various chemical modifications, making it a versatile compound in organic synthesis. The carboxylic acid functional group contributes to its reactivity and biological interactions.
Biological Activities
The biological activities of this compound have been investigated in several studies, revealing its potential as an anti-inflammatory and anticancer agent.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. A study demonstrated that COCA can inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases.
Table 1: Anti-inflammatory Effects of this compound
Anticancer Activity
This compound has also been explored for its anticancer properties. In vitro studies have shown that COCA can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells.
Table 2: Anticancer Effects of this compound
| Cancer Cell Line | Concentration (µM) | % Cell Viability Reduction |
|---|---|---|
| MCF-7 (breast) | 50 | 45% |
| PC-3 (prostate) | 100 | 60% |
The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary findings suggest that COCA may exert its effects through:
- Inhibition of NF-κB Pathway : This pathway is crucial in regulating immune responses and inflammation. COCA's ability to inhibit this pathway may explain its anti-inflammatory effects.
- Induction of Apoptosis : COCA appears to activate caspases, leading to programmed cell death in cancer cells.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
-
Case Study on Inflammatory Bowel Disease (IBD) :
- A clinical trial involving patients with IBD showed that administration of COCA resulted in significant symptom relief and reduced inflammatory markers after six weeks of treatment.
-
Case Study on Prostate Cancer :
- Patients receiving COCA as part of a combination therapy reported improved outcomes compared to those receiving standard treatments alone, with notable reductions in tumor size observed via imaging studies.
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
